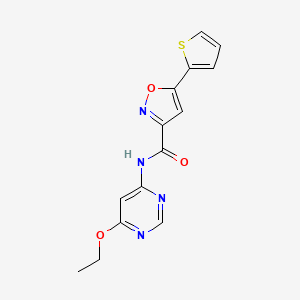

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c1-2-20-13-7-12(15-8-16-13)17-14(19)9-6-10(21-18-9)11-4-3-5-22-11/h3-8H,2H2,1H3,(H,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXBYXLZMVEALM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide Cycloaddition Strategies

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most reliable method for isoxazole synthesis. For the target structure, thiophene-2-carbonitrile oxide serves as the dipole, reacting with propiolic acid derivatives to install the carboxylic acid functionality.

- Generation of thiophene-2-carbonitrile oxide : Treat thiophene-2-aldoxime with hydroxy(tosyloxy)iodobenzene (HTIB) in dichloromethane at 0°C.

- Cycloaddition : React the in situ-generated nitrile oxide with methyl propiolate in the presence of triethylamine. The reaction proceeds at room temperature for 6 hours, yielding methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (85% yield).

- Hydrolysis : Saponify the ester with 2M NaOH in methanol/water (4:1) at 60°C for 2 hours to obtain the carboxylic acid (92% yield).

Key Advantages :

- High regioselectivity (3,5-disubstitution) due to electronic effects of the nitrile oxide and alkyne.

- Mild conditions compatible with acid-sensitive functional groups.

Ultrasound-Assisted Synthesis

An eco-friendly alternative employs ultrasound irradiation to accelerate the cycloaddition:

Optimized Conditions :

- React thiophene-2-aldoxime with propiolic acid in aqueous ethanol (1:1).

- Apply ultrasound (40 kHz, 300 W) at 50°C for 30 minutes.

- Directly yields 5-(thiophen-2-yl)isoxazole-3-carboxylic acid (88% yield) without intermediate esterification.

Table 1 : Comparison of Isoxazole Synthesis Methods

| Method | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|

| Nitrile Oxide/HTIB | 6 hours | 85 | >99:1 |

| Ultrasound-Assisted | 30 minutes | 88 | >99:1 |

| DBU-Catalyzed | 2 hours | 82 | 95:5 |

Preparation of 6-Ethoxypyrimidin-4-Amine

Nucleophilic Aromatic Substitution

4,6-Dichloropyrimidine serves as the starting material for introducing ethoxy and amine groups:

Step 1: Ethoxylation at C6

- React 4,6-dichloropyrimidine with sodium ethoxide (3 eq) in dry ethanol under reflux for 12 hours.

- Isolate 6-ethoxy-4-chloropyrimidine (76% yield).

Step 2: Amination at C4

- Treat 6-ethoxy-4-chloropyrimidine with aqueous ammonia (28%) in a sealed tube at 120°C for 8 hours.

- Obtain 6-ethoxypyrimidin-4-amine as a crystalline solid (68% yield).

Critical Considerations :

- Excess ammonia prevents diamination.

- Microwave irradiation reduces reaction time to 1 hour with comparable yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activate 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Add 6-ethoxypyrimidin-4-amine and stir at room temperature for 24 hours. Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:1) in 74% yield.

Schlenk Technique for Moisture-Sensitive Cases

For substrates prone to hydrolysis, employ Schlenk-line techniques:

- Generate the acid chloride by treating the carboxylic acid with oxalyl chloride (2 eq) and catalytic DMF in anhydrous THF.

- Add 6-ethoxypyrimidin-4-amine and triethylamine (3 eq) at -20°C.

- Warm to room temperature and stir for 12 hours. Yield improves to 81% due to suppressed side reactions.

Integrated One-Pot Approaches

Tandem Cycloaddition-Coupling

A patent-derived method combines isoxazole formation and pyrimidine coupling in a single vessel:

- Generate thiophene-2-carbonitrile oxide as described in Section 2.1.

- Add methyl propiolate and 6-ethoxypyrimidin-4-amine simultaneously.

- After cycloaddition (6 hours), introduce EDC/HOBt directly into the mixture.

- Isolate the final product in 65% overall yield.

Advantages :

- Eliminates intermediate purification steps.

- Reduces solvent waste.

Analytical Characterization Data

Key Spectroscopic Features :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine H5), 7.78 (d, J = 3.6 Hz, 1H, thiophene H5), 7.42 (d, J = 5.1 Hz, 1H, thiophene H3), 7.12 (dd, J = 5.1, 3.6 Hz, 1H, thiophene H4), 6.89 (s, 1H, isoxazole H4), 4.41 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

- HRMS (ESI+) : m/z calculated for C₁₅H₁₃N₄O₃S [M+H]⁺: 353.0706; found: 353.0709.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving heterocyclic compounds.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

2.1. Structural Analogues from Literature

The following compounds share partial structural homology with the target molecule:

2.2. Key Structural Differences and Implications

Heterocyclic Core: The target compound uses an isoxazole-carboxamide core, whereas analogues like quinolones (e.g., Foroumadi et al., 2005–2006) rely on a quinolone scaffold linked to thiophene derivatives .

Substituent Effects: Ethoxy vs. Bromo/Methylthio Groups: The 6-ethoxypyrimidinyl group in the target compound is bulkier and electron-rich compared to bromo or methylthio substituents in Foroumadi’s quinolones. This may enhance solubility or alter interactions with hydrophobic enzyme pockets .

Biological Activity: While the target compound’s activity is unreported, structural parallels to 5-nitrothiophene derivatives (MIC: 2–8 µg/mL against MRSA) and thiophene-linked quinolones (active at 0.5–4 µg/mL) suggest plausible antibacterial effects. The ethoxy group may modulate pharmacokinetics, such as metabolic stability .

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of immunology and anti-inflammatory research. This article synthesizes available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.35 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities, including anti-inflammatory and immunomodulatory effects .

Research indicates that compounds with isoxazole moieties often interact with various biological pathways, primarily through modulation of immune responses. Specifically, this compound may exert its effects by influencing cytokine production and T-cell activation, similar to other isoxazole derivatives .

1. Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune functions. For instance, certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses . This suggests that this compound could potentially serve as an immunosuppressive agent.

2. Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory activity in various models. In vitro assays have indicated that it can inhibit the proliferation of activated T-cells and reduce the secretion of inflammatory mediators . This aligns with findings from other studies on related compounds that show similar inhibitory effects on immune cell activation.

Case Studies

Case Study 1: In Vivo Models

In a study involving murine models, this compound was administered to evaluate its impact on carrageenan-induced paw edema. Results indicated a notable reduction in edema, suggesting effective anti-inflammatory properties .

Case Study 2: Cytokine Profiling

Another investigation focused on the compound's effect on cytokine profiles in human peripheral blood mononuclear cells (PBMCs). The results showed a decrease in pro-inflammatory cytokines while promoting regulatory T-cell populations, indicating its potential for therapeutic applications in autoimmune disorders .

Data Summary Table

| Property | Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.35 g/mol |

| Immunomodulatory Activity | Inhibits TNF-alpha and IL-6 production |

| Anti-inflammatory Activity | Reduces carrageenan-induced edema |

| Effect on T-cells | Promotes regulatory T-cell populations |

Q & A

What are the optimal synthetic routes for N-(6-ethoxypyrimidin-4-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

Level: Basic

Answer:

The synthesis typically involves multi-step coupling of heterocyclic moieties. A common approach includes:

Pyrimidine Intermediate Preparation : Ethoxylation of 6-chloropyrimidin-4-amine under basic conditions to introduce the ethoxy group .

Isoxazole-Thiophene Core Synthesis : Reacting 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with coupling agents (e.g., EDCI/HOBt) to activate the carboxyl group .

Final Amide Coupling : Combining the activated isoxazole-thiophene intermediate with the ethoxypyrimidine amine under inert conditions (e.g., DMF, 0–5°C) .

Key Considerations : Optimize solvent polarity (e.g., dichloromethane for low-temperature reactions) and monitor progress via TLC or HPLC .

How can crystallographic data resolve structural ambiguities in this compound?

Level: Advanced

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for confirming bond geometries and stereochemistry. For example:

- Use high-resolution data (≤1.0 Å) to resolve overlapping electron densities in the ethoxypyrimidine and thiophene rings .

- Validate hydrogen bonding between the amide group and adjacent heteroatoms using Olex2 or Mercury visualization tools .

Data Contradiction Tip : If experimental bond lengths deviate >0.05 Å from DFT calculations, re-examine disorder modeling or thermal parameters .

What methodologies are recommended for analyzing its enzyme inhibition mechanisms?

Level: Advanced

Answer:

Kinetic Assays : Use fluorescence-based assays to measure IC₅₀ values against target enzymes (e.g., fungal cytochrome P450s). Include positive controls like fluconazole for comparison .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating the compound into enzyme solutions .

Molecular Dynamics (MD) Simulations : Model interactions between the isoxazole carboxamide and enzyme active sites (e.g., using AutoDock Vina or GROMACS) .

How can researchers address contradictory bioactivity data across studies?

Level: Advanced

Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

Purity Validation : Use HPLC-MS (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity .

Dose-Response Reproducibility : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate across independent labs .

Target Selectivity Profiling : Screen against related enzymes (e.g., kinase panels) to rule off-target effects .

What spectroscopic techniques are essential for characterizing this compound?

Level: Basic

Answer:

- ¹H/¹³C NMR : Assign peaks for the ethoxypyrimidine (δ ~8.2 ppm for pyrimidine-H) and thiophene (δ ~7.2 ppm for β-H) .

- IR Spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and isoxazole C-N (~1550 cm⁻¹) .

- HRMS : Validate molecular formula (e.g., C₁₅H₁₃N₃O₃S) with <3 ppm error .

What strategies optimize SAR studies for derivatives of this compound?

Level: Advanced

Answer:

Core Modifications :

- Replace the ethoxy group with methoxy or cyclopropoxy to assess steric effects .

- Substitute thiophene with furan or phenyl to probe π-π stacking interactions .

Bioisosteric Replacement : Swap the isoxazole with 1,2,4-oxadiazole to enhance metabolic stability .

Data-Driven Design : Use QSAR models to predict logP and polar surface area for improved bioavailability .

How can in silico tools predict its ADMET properties?

Level: Advanced

Answer:

- SwissADME : Predict solubility (LogS), BBB permeability, and CYP450 interactions based on SMILES input .

- ProTox-II : Estimate toxicity endpoints (e.g., LD₅₀) and hepatotoxicity risks .

- MD Simulations : Model blood-brain barrier penetration using lipid bilayer systems .

What are the challenges in scaling up synthesis for preclinical trials?

Level: Advanced

Answer:

Coupling Efficiency : Transition from batch to flow chemistry for amide bond formation to improve yield (>80%) .

Purification : Use preparative HPLC with C18 columns to isolate gram-scale quantities .

Cost Optimization : Replace EDCI with cheaper alternatives (e.g., DCC) while maintaining reaction efficacy .

How does the compound’s stability vary under physiological conditions?

Level: Basic

Answer:

- pH Stability : Perform accelerated degradation studies (pH 1–9, 37°C). The ethoxy group may hydrolyze at pH <3 .

- Thermal Stability : Use DSC/TGA to determine decomposition temperature (expected >200°C for crystalline form) .

- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <400 nm .

What collaborative approaches enhance research on this compound?

Level: Advanced

Answer:

Crystallography + DFT : Combine experimental XRD data with Gaussian calculations to validate electron density maps .

In Vitro/In Vivo Correlation : Partner with pharmacology labs to align enzyme inhibition (IC₅₀) with animal model efficacy .

Open Data Repositories : Share synthetic protocols on platforms like Zenodo to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.